molecular formula C13H12F3N3O3S2 B2591680 3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2097898-29-6

3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2591680
CAS No.: 2097898-29-6
M. Wt: 379.37
InChI Key: XSKLNKHPXWWJLU-UHFFFAOYSA-N
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Description

3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzenesulfonyl group, a pyrrolidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of key intermediates such as 3-(trifluoromethyl)benzenesulfonyl chloride . This intermediate is then reacted with pyrrolidine derivatives under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzenesulfonyl derivatives and pyrrolidine-based molecules. Examples include:

  • 3-(Trifluoromethyl)benzenesulfonyl chloride
  • Pyrrolidine derivatives with various substituents

Uniqueness

What sets 3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiadiazole ring contributes to its potential biological activities .

Properties

IUPAC Name

3-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S2/c14-13(15,16)9-2-1-3-11(6-9)24(20,21)19-5-4-10(8-19)22-12-7-17-23-18-12/h1-3,6-7,10H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKLNKHPXWWJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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